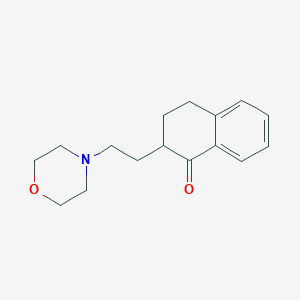
2-(2-Morpholinoethyl)tetralin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Morpholinoethyl)tetralin-1-one, also known as 2-Me-MA, is a research chemical that belongs to the class of tetralin derivatives. It is a selective agonist for the 5-HT1A receptor and has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(2-Morpholinoethyl)tetralin-1-one involves its selective agonism of the 5-HT1A receptor. This leads to the activation of various downstream signaling pathways and the modulation of neurotransmitter release, ultimately leading to changes in behavior and physiology.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(2-Morpholinoethyl)tetralin-1-one can produce a range of biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. It has also been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Morpholinoethyl)tetralin-1-one in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for more precise and targeted studies. However, one limitation is that its effects may vary depending on the experimental conditions, such as the dose and route of administration.
Direcciones Futuras
There are several future directions for research involving 2-(2-Morpholinoethyl)tetralin-1-one. One area of interest is its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders such as anxiety and depression. Additionally, further studies are needed to elucidate its precise mechanism of action and to explore its potential applications in other fields such as drug discovery and neuropharmacology.
In conclusion, 2-(2-Morpholinoethyl)tetralin-1-one is a research chemical that has shown promise for its potential applications in the field of neuroscience and pharmacology. Its high selectivity for the 5-HT1A receptor and range of biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2-Morpholinoethyl)tetralin-1-one involves the reaction of 1-tetralone with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(2-Morpholinoethyl)tetralin-1-one has been used extensively in scientific research for its potential applications in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Propiedades
Número CAS |
149247-13-2 |
|---|---|
Nombre del producto |
2-(2-Morpholinoethyl)tetralin-1-one |
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
2-(2-morpholin-4-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H21NO2/c18-16-14(7-8-17-9-11-19-12-10-17)6-5-13-3-1-2-4-15(13)16/h1-4,14H,5-12H2 |
Clave InChI |
VCEUZQKLBBLPKZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
Sinónimos |
2-(2-MORPHOLINOETHYL)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



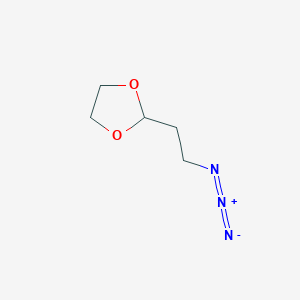
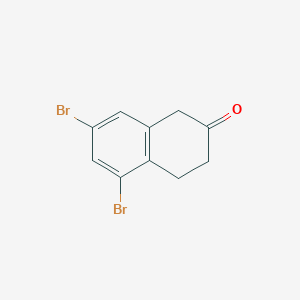
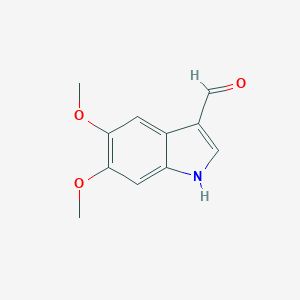
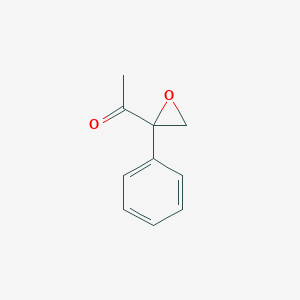
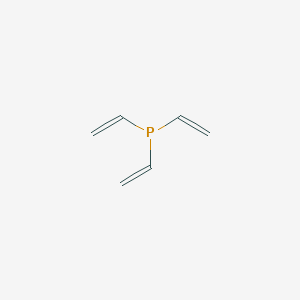
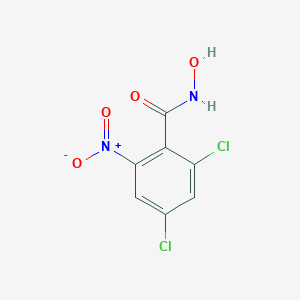
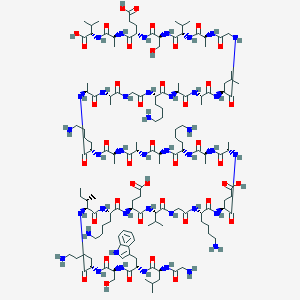
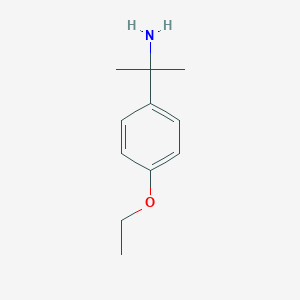
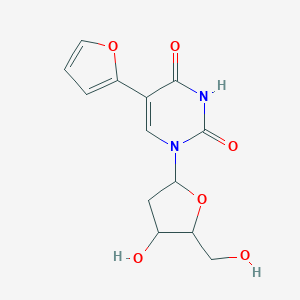
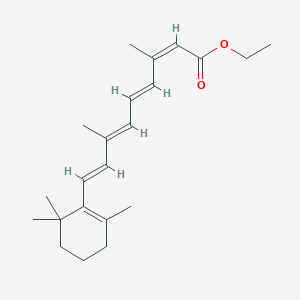
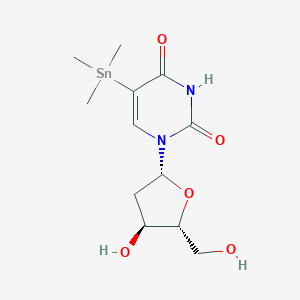
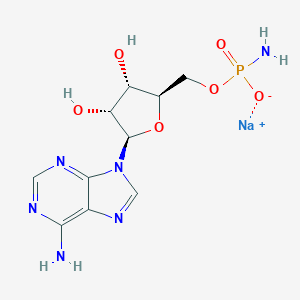
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)